Physicochemical Differentiation: LogP and TPSA of 2,6-Regioisomer vs. 2,4- and 2,5-Analogs
The specific substitution pattern of (2-Bromo-6-(trifluoromethoxy)phenyl)methanol results in a distinct lipophilicity and polarity profile compared to its closest regioisomers, 2-bromo-4-(trifluoromethoxy)benzyl alcohol and 2-bromo-5-(trifluoromethoxy)benzyl alcohol. While experimental data for all three compounds are not available in a single study, computed descriptors from the authoritative PubChem database provide a quantitative, cross-study comparable baseline [1]. The target compound exhibits an XLogP3-AA value of 2.9 and a TPSA of 29.5 Ų. In contrast, the 2,4-regioisomer (PubChem CID 2777989) shows an XLogP3-AA of 2.8 and a TPSA of 29.5 Ų, and the 2,5-regioisomer (PubChem CID 53428827) has an XLogP3-AA of 3.1 and a TPSA of 29.5 Ų. These differences, though seemingly small, are significant in medicinal chemistry optimization, where a 0.3 log unit change in LogP can substantially impact membrane permeability and metabolic stability [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9; TPSA = 29.5 Ų |
| Comparator Or Baseline | 2-Bromo-4-(trifluoromethoxy)benzyl alcohol: XLogP3-AA = 2.8; TPSA = 29.5 Ų; 2-Bromo-5-(trifluoromethoxy)benzyl alcohol: XLogP3-AA = 3.1; TPSA = 29.5 Ų |
| Quantified Difference | ΔXLogP3-AA: +0.1 vs. 2,4-isomer, -0.2 vs. 2,5-isomer; TPSA identical |
| Conditions | Computed values from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18) [1] |
Why This Matters
The 2.9 LogP value represents an intermediate lipophilicity within this analog series, offering a balanced profile that may provide an optimal starting point for hit-to-lead optimization when both cellular permeability and aqueous solubility are critical factors.
- [1] PubChem Compound Summary for CID 66770602, (2-Bromo-6-(trifluoromethoxy)phenyl)methanol; PubChem CID 2777989, (2-Bromo-4-(trifluoromethoxy)phenyl)methanol; PubChem CID 53428827, (2-Bromo-5-(trifluoromethoxy)phenyl)methanol. National Center for Biotechnology Information. Accessed April 21, 2026. View Source
- [2] Arnott, J. A.; Planey, S. L. The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 2012, 7, 863-875. View Source
